molecular formula C12H14O3 B13069820 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid

3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid

Cat. No.: B13069820
M. Wt: 206.24 g/mol
InChI Key: KWTSKLWZHQDBTO-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid is a chemical compound based on the 3,4-dihydro-2H-1-benzopyran (chroman) scaffold, a structure of significant interest in medicinal chemistry. Researchers value this scaffold for its potential as a key intermediate or building block in the synthesis of novel bioactive molecules. The chroman core is a privileged structure found in compounds with diverse biological activities. For instance, related chroman-2-carboxylic acids have been investigated as potent leukotriene antagonists, showing activity in models of bronchoconstriction . Similarly, other 3,4-dihydro-2H-1-benzopyran derivatives have been synthesized and studied for their interactions with central nervous system targets, such as the 5-HT1A receptor . The propanoic acid side chain in this specific compound offers a versatile functional handle for further chemical modification, such as amide bond formation or esterification, allowing researchers to explore structure-activity relationships and develop potential pharmacologically active agents. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) before handling this compound.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-(3,4-dihydro-2H-chromen-8-yl)propanoic acid

InChI

InChI=1S/C12H14O3/c13-11(14)7-6-10-4-1-3-9-5-2-8-15-12(9)10/h1,3-4H,2,5-8H2,(H,13,14)

InChI Key

KWTSKLWZHQDBTO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)CCC(=O)O)OC1

Origin of Product

United States

Preparation Methods

Main Preparation Methods

Two-Step Cyclization via Phenol and γ-Butyrolactone Derivatives

A highly efficient and industrially scalable method involves:

  • Step 1: Alkali-mediated reaction of a phenol compound with a γ-butyrolactone derivative
  • Step 2: Acid-catalyzed ring closure to form the benzopyran ring

This method is notable for its simplicity, high yield, and suitability for large-scale production.

Detailed Reaction Sequence:
Step Reaction Description Reagents and Conditions Outcome
1 Nucleophilic substitution of phenol with γ-butyrolactone under basic conditions Phenol (substituted or unsubstituted), γ-butyrolactone derivative, base (e.g., potassium hydride, sodium carbonate, or potassium carbonate), solvent (e.g., DMF), temperature 10–100°C, time 1–24 hours Intermediate compound formed via ring opening of γ-butyrolactone and attachment to phenol
2 Acid-catalyzed cyclization (ring closure) of intermediate Acid catalyst (e.g., ZnCl2, AlCl3, FeCl3, LnCl3, concentrated sulfuric acid, or trifluoromethanesulfonic acid), temperature 20–200°C, time 1–10 hours Formation of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivative with propanoic acid moiety

Key parameters:

  • Molar ratio of phenol to base: 1:1 to 10
  • Molar ratio of intermediate to acid catalyst: 1:1 to 10
  • Reaction times and temperatures are optimized for yield and purity

Representative Experimental Example

In one documented preparation:

  • Para-fluorophenol (5.6 g, 50 mmol) was dissolved in DMF and cooled to 0 °C.
  • Sodium hydride (2.4 g, 55 mmol) was added portionwise.
  • After stirring for 1 hour, 2-bromo-γ-butyrolactone (9 g, 55 mmol) was added dropwise.
  • The reaction mixture was stirred overnight, quenched with water, extracted, and purified by column chromatography to yield the intermediate (52% yield).
  • Subsequent treatment of this intermediate with trifluoromethanesulfonic acid at 75–150 °C for 8 hours led to cyclization and formation of the target benzopyran propanoic acid derivative with a 45% yield after recrystallization.

This two-step process demonstrated high efficiency and scalability, with straightforward operation and cost-effectiveness for industrial application.

Catalysts and Reaction Conditions

Catalyst Type Role Typical Conditions Notes
ZnCl2, AlCl3, FeCl3, LnCl3 Lewis acid catalysts for ring closure 20–200 °C, 1–10 h Facilitate electrophilic cyclization
Concentrated sulfuric acid Strong acid catalyst Elevated temperatures (up to 150 °C) Promotes ring closure with gas evolution
Trifluoromethanesulfonic acid Superacid catalyst 75–150 °C, 8 h High yield and cleaner reaction profile

Advantages of the Two-Step Method

  • High yield: Efficient conversion in both alkali-mediated substitution and acid-catalyzed cyclization steps.
  • Simple operation: Straightforward reaction setup with common reagents.
  • Low cost: Readily available starting materials and catalysts.
  • Industrial suitability: Amenable to scale-up using continuous flow reactors for enhanced consistency and throughput.
  • Versatility: Allows substitution on the phenol ring (e.g., hydrogen, fluorine, chlorine, C1-C4 alkyl groups) to modify the final compound properties.

Comparative Data Table of Preparation Parameters

Parameter Range/Value Impact on Reaction
Base used Potassium hydride, sodium carbonate, potassium carbonate Affects rate and completeness of substitution
Phenol to base ratio 1:1 to 1:10 Influences intermediate formation yield
Reaction temperature (alkali step) 10–100 °C Higher temp accelerates reaction but may cause side reactions
Reaction time (alkali step) 1–24 h Longer time improves conversion
Acid catalyst ZnCl2, AlCl3, FeCl3, LnCl3, H2SO4, TfOH Determines cyclization efficiency and selectivity
Acid catalyst to intermediate ratio 1:1 to 1:10 Excess catalyst can improve yield
Cyclization temperature 20–200 °C Higher temp favors ring closure but may degrade product
Cyclization time 1–10 h Sufficient time needed for complete cyclization

Additional Synthetic Routes and Modifications

Other literature reports synthesis of related benzopyran derivatives through:

  • Cyclization of hydroxyphenylpropanoic acid intermediates
  • Use of halogenated phenols and subsequent substitution reactions
  • Coupling reactions involving benzopyran scaffolds with propanoic acid side chains

However, the two-step alkali/acid catalysis method remains the most efficient and industrially relevant for 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzopyran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under specific conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Biological Activities

Antioxidant Properties
Research indicates that 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's mechanism of action likely involves the modulation of enzymatic activities and pathways related to oxidative damage.

Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to interact with specific molecular targets involved in inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

Pharmacological Applications

Potential Therapeutic Uses
Due to its biological activities, 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid has potential applications in treating diseases associated with oxidative stress and inflammation. This includes conditions like arthritis, cardiovascular diseases, and certain types of cancer. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects in biological systems.

Synthesis and Industrial Applications

Synthesis Methods
The synthesis of 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid typically involves cyclization reactions under acidic or basic conditions. In industrial settings, continuous flow reactors may be employed to enhance yield and product quality by optimizing reaction conditions with catalysts under controlled temperature and pressure.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid:

  • Study on Antioxidant Activity : A study published in a peer-reviewed journal demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress markers in vitro. The results suggest its potential use as a dietary supplement or therapeutic agent against oxidative damage.
  • Anti-inflammatory Mechanism Investigation : Another research effort focused on elucidating the anti-inflammatory mechanisms of this compound. The findings indicated that it inhibits pro-inflammatory cytokines in cell cultures, supporting its application in inflammatory disease management.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzopyran ring system can interact with enzymes and receptors, modulating their activity. This compound may exert its effects through antioxidant pathways, reducing oxidative stress and inflammation in biological systems.

Comparison with Similar Compounds

Phenylpropanoic Acid Derivatives

  • Chlorinated 3-Phenylpropanoic Acids (Compounds 1–3, ): These marine-derived compounds (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) feature a phenyl ring substituted with chlorine and hydroxyl groups. They exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus . In contrast, 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid replaces the phenyl ring with a benzopyran system, which may enhance rigidity and alter bioavailability.
  • Metabolites in Gut Microbiota (): Metabolites like 3-(3',4'-dihydroxyphenyl)propanoic acid demonstrate anti-inflammatory, anti-diabetic, and neuroprotective activities. The benzopyran analog could exhibit similar effects but with modified pharmacokinetics due to its fused ring system .
  • Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, ): This natural phenolic compound has a propenoic acid group conjugated to a dihydroxyphenyl ring. Unlike the saturated propanoic acid in the target compound, caffeic acid’s double bond may influence antioxidant capacity and metabolic stability .

Benzopyran and Pyran Derivatives

  • Pyrano[4,3-b]pyran-5-one Derivatives (Compounds 8b, 8c; ): These synthetic compounds (e.g., 3-(4-methoxybenzoyl)-7-methylpyrano[4,3-b]pyran-5-one) feature electron-withdrawing substituents (methoxy, dichloro) on the aromatic ring. Their yields (50–53%) and melting points (125–178°C) highlight the impact of substituents on synthetic efficiency and physical properties .
  • 3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-8-yl)oxy]propanoic Acid (): This oxygen-linked analog shares the benzopyran core but differs in the connectivity of the propanoic acid. The ether linkage may reduce acidity compared to the direct attachment in the target compound .

Physicochemical Properties

Compound Core Structure Substituents Melting Point (°C) Yield (%) Reference
3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid Benzopyran Propanoic acid Not reported Not reported
8b (Methoxy-substituted pyranone) Pyrano[4,3-b]pyran 4-Methoxybenzoyl 125 50
8c (Dichloro-substituted pyranone) Pyrano[4,3-b]pyran 3,4-Dichlorobenzoyl 178 53

Biological Activity

3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid is an organic compound belonging to the benzopyran class, characterized by its unique structural features. This compound has garnered attention due to its potential biological activities , particularly in the realms of antioxidant and anti-inflammatory properties. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 170856-61-8

The compound features a dihydrobenzopyran unit fused with a propanoic acid moiety, contributing to its pharmacological properties. Benzopyrans are known for their diverse biological activities, making them important in medicinal chemistry.

Antioxidant Activity

Research indicates that 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

Mechanism of Action :
The antioxidant activity is believed to involve the modulation of oxidative stress pathways and interaction with specific molecular targets that influence enzyme activity related to oxidative damage.

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.

Research Findings :
A study highlighted that 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid significantly inhibited the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 in lipopolysaccharide (LPS)-stimulated BV2 microglia cells . This inhibition suggests a potential therapeutic application for conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaNotable Features
3-(2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acidC₁₅H₂₀O₃Contains additional methyl groups enhancing lipophilicity
3-(3,4-dihydro-2H-1-benzopyran-6-yl)propanoic acidC₁₂H₁₄O₃Variation in the position of the substituent on the benzopyran ring
2-hydroxyflavanoneC₁₅H₁₂O₃Exhibits strong antioxidant activity

These comparisons illustrate how structural variations can influence biological activity and pharmacological potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antioxidant Assessment :
    A study evaluated the antioxidant capacity using various assays (DPPH radical scavenging assay). Results indicated that the compound effectively scavenged free radicals, demonstrating a strong correlation between concentration and antioxidant activity.
  • Anti-inflammatory Effects :
    In vitro experiments showed that treatment with 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid led to a marked decrease in inflammatory cytokines in LPS-stimulated macrophages. This suggests its potential use in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid that influence its experimental handling and bioavailability?

  • Methodological Answer: Key properties include molecular weight (~198–286 g/mol depending on derivatives), logP values (indicative of lipid solubility), and aqueous solubility influenced by hydroxyl and carboxylic acid groups. For example, hydroxyl groups enhance hydrogen bonding, increasing water solubility, while the benzopyran ring contributes to lipophilicity. Bioavailability can be predicted using in vitro permeability assays (e.g., Caco-2 cell models) and computational tools like QikProp .

Q. How can researchers optimize the synthesis of 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves:

  • Reagent selection : Use coupling agents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) for carboxyl activation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Protection/deprotection strategies : Temporarily block hydroxyl groups during synthesis to prevent side reactions .
  • Purification : Employ reverse-phase HPLC or silica gel chromatography for isolating high-purity fractions .

Q. What analytical techniques are recommended for validating the structural integrity of 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid?

  • Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula .
  • HPLC-UV/FLD : Assess purity and detect impurities using C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) .

Advanced Research Questions

Q. How do stereochemical variations in the benzopyran ring system modulate the biological activity of 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid derivatives?

  • Methodological Answer:

  • Chiral synthesis : Use asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to produce enantiomers .
  • Activity assays : Compare enantiomers in receptor-binding studies (e.g., fluorescence polarization) or enzyme inhibition assays. For instance, (R)-isomers may exhibit higher affinity due to spatial compatibility with target sites .
  • Computational docking : Predict binding modes using software like AutoDock Vina to correlate stereochemistry with activity .

Q. What experimental strategies resolve discrepancies in metabolic stability data between in vitro and in vivo models for this compound?

  • Methodological Answer:

  • In vitro-in vivo correlation (IVIVC) : Perform hepatocyte or microsomal assays to identify phase I/II metabolism pathways (e.g., CYP450 interactions) .
  • Isotopic labeling : Use ¹⁴C-labeled compound in pharmacokinetic studies to track metabolite formation .
  • Species-specific adjustments : Account for interspecies differences in enzyme expression by cross-validating data in humanized mouse models .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer:

  • QSAR modeling : Train models on existing derivatives to predict activity against off-target enzymes .
  • Molecular dynamics simulations : Analyze ligand-receptor binding stability over time (e.g., using GROMACS) .
  • ADMET profiling : Use tools like SwissADME to prioritize derivatives with optimal absorption and toxicity profiles .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid in different solvents?

  • Methodological Answer:

  • Standardize protocols : Use USP/Ph. Eur. guidelines for solubility testing (e.g., shake-flask method) .
  • Control variables : Document temperature, pH, and ionic strength, as hydroxyl and carboxyl groups are pH-sensitive .
  • Validate with multiple techniques : Compare results from nephelometry, HPLC, and UV-Vis spectroscopy .

Safety and Handling

Q. What safety protocols are essential when handling 3-(3,4-Dihydro-2H-1-benzopyran-8-yl)propanoic acid in laboratory settings?

  • Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste per EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.